1-[5-(Azidomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C10H17ClN6O . The average mass is 272.735 Da and the monoisotopic mass is 272.115234 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 272.73 g/mol. More detailed properties like melting point, boiling point, density, and toxicity information can be found on chemical databases .Scientific Research Applications
Synthesis and Biological Evaluation
Oxadiazole derivatives, including compounds with structures similar to the specified chemical, have been extensively studied for their synthesis methods and potential biological activities. For instance, research has demonstrated various synthetic pathways to create oxadiazole and related heterocyclic compounds, which are pivotal in medicinal chemistry due to their diverse biological activities (Rozhkov et al., 2004; Hamad, 1990). These compounds have been evaluated for antibacterial, antifungal, and anticancer activities, demonstrating significant potential in therapeutic applications (Sharma et al., 2014).
Chemical Synthesis and Applications
The development of new protecting groups for amines, amino-acids, alcohols, thiols, and carboxylic acids using related heterocyclic compounds illustrates the versatility of these structures in synthetic organic chemistry (Pless, 1976). Additionally, innovative synthetic approaches have led to the creation of diverse derivatives with potential applications in various fields of chemical research (Guo et al., 2015).
Pharmacological Activities
Compounds with oxadiazole structures are under continuous investigation for their pharmacological properties. A comprehensive review on the synthesis of 1,2,4-oxadiazoles reveals their application in medicinal chemistry, highlighting their potential as bioisosteres for carboxylic acid and carboxamide groups and their evaluation across a wide range of medicinal applications (Aggarwal et al., 2020).
properties
IUPAC Name |
1-[5-(azidomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6O.ClH/c11-10(5-3-1-2-4-6-10)9-14-8(17-15-9)7-13-16-12;/h1-7,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXRBXCIVCNKMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C2=NOC(=N2)CN=[N+]=[N-])N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(Azidomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride | |
CAS RN |
1334148-39-8 | |
Record name | Cycloheptanamine, 1-[5-(azidomethyl)-1,2,4-oxadiazol-3-yl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334148-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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